REACTION_CXSMILES
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[P:1](=[S:5])([OH:4])([OH:3])[SH:2].[O-2].[Zn+2:7]>>[P:1]([O-:4])([O-:3])([S-:5])=[S:2].[Zn+2:7].[P:1]([O-:4])([O-:3])([S-:5])=[S:2].[Zn+2:7].[Zn+2:7] |f:1.2,3.4.5.6.7|
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Name
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|
Quantity
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204.3 g
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Type
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reactant
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Smiles
|
P(S)(O)(O)=S
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Name
|
|
Quantity
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27.1 g
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Type
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reactant
|
Smiles
|
[O-2].[Zn+2]
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed at this temperature for four hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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The temperature was then increased to 100° C
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Type
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TEMPERATURE
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Details
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The temperature was then gradually increased to 110° C. under vacuum
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Type
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DISTILLATION
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Details
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while distilling off any water
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Type
|
CUSTOM
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Details
|
produced from the reaction
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Type
|
ADDITION
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Details
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After mixing at 110° C. for 1 hour while under vacuum
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Duration
|
1 h
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Type
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FILTRATION
|
Details
|
the final product was filtered with diatomaceous earth
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Name
|
|
Type
|
|
Smiles
|
P(=S)([S-])([O-])[O-].[Zn+2].P(=S)([S-])([O-])[O-].[Zn+2].[Zn+2]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |